molecular formula C20H26N4O3S B2467894 N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2380080-54-4

N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2467894
CAS No.: 2380080-54-4
M. Wt: 402.51
InChI Key: POCMEQGYTHWWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a piperidinyl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and methoxy groups are introduced through specific reactions, followed by the attachment of the piperidinyl group. The final step involves the sulfonylation of the piperidinyl group with 4-methylbenzenesulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
  • N-cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)piperidin-4-yl]pyrimidin-4-amine

Uniqueness

N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-15-3-7-18(8-4-15)28(25,26)23-11-9-17(10-12-23)24(16-5-6-16)19-13-20(27-2)22-14-21-19/h3-4,7-8,13-14,16-17H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCMEQGYTHWWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.